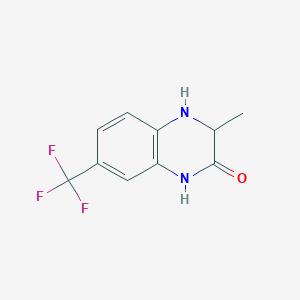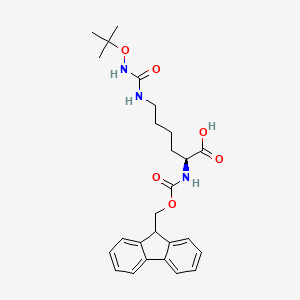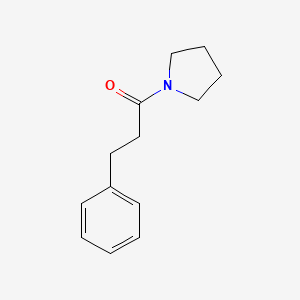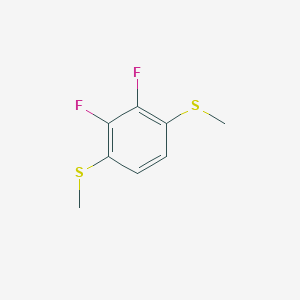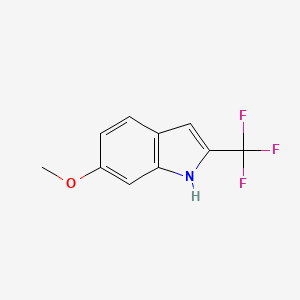
6-Methoxy-2-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(trifluoromethyl)-1H-indole, also known as 6-MTFI, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a type of indole derivative and is a member of the isoxazole family of compounds. 6-MTFI has been used in a variety of scientific research applications due to its ability to interact with a number of biochemical and physiological targets.
Applications De Recherche Scientifique
6-Methoxy-2-(trifluoromethyl)-1H-indole has a number of potential applications in scientific research. It has been used as a ligand for the preparation of metal complexes, as a catalyst for organic reactions, and as a fluorescent probe for the detection of biomolecules. It has also been used in the synthesis of novel heterocyclic compounds and as an inhibitor of enzymes and proteins.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-1H-indole is still not fully understood. It is believed that 6-Methoxy-2-(trifluoromethyl)-1H-indole binds to the active site of enzymes and proteins and modulates their activity. It is also believed to interact with other biomolecules such as DNA and RNA and modulate their activity.
Biochemical and Physiological Effects
6-Methoxy-2-(trifluoromethyl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, as well as other biomolecules such as DNA and RNA. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Methoxy-2-(trifluoromethyl)-1H-indole in laboratory experiments has a number of advantages. It is a relatively stable compound and can be easily synthesized from commercially available starting materials. It is also relatively non-toxic and has a low environmental impact. However, the use of 6-Methoxy-2-(trifluoromethyl)-1H-indole in laboratory experiments is limited by its high cost and the difficulty in obtaining it in large quantities.
Orientations Futures
The future directions for 6-Methoxy-2-(trifluoromethyl)-1H-indole research include the development of new synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action. Additionally, further research is needed to determine the biochemical and physiological effects of 6-Methoxy-2-(trifluoromethyl)-1H-indole and to identify potential new therapeutic targets. Finally, research is needed to identify new uses for 6-Methoxy-2-(trifluoromethyl)-1H-indole in laboratory experiments, such as its use as a fluorescent probe for the detection of biomolecules.
Méthodes De Synthèse
6-Methoxy-2-(trifluoromethyl)-1H-indole can be synthesized from commercially available starting materials such as 4-methoxybenzaldehyde and trifluoromethyl iodide. The synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole involves a two-step process. In the first step, the aldehyde is reacted with trifluoromethyl iodide in the presence of an acid catalyst to form the corresponding trifluoromethyl ketone. The second step involves the condensation of the trifluoromethyl ketone with an amine to form the desired product. The reaction conditions for the synthesis of 6-Methoxy-2-(trifluoromethyl)-1H-indole are mild and the product can be isolated in high yields.
Propriétés
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-7-3-2-6-4-9(10(11,12)13)14-8(6)5-7/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISIGUOYBWIOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)-1h-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)
